molecular formula C20H15ClO5 B15041241 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate

Cat. No.: B15041241
M. Wt: 370.8 g/mol
InChI Key: YAMKJIYNNCLLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate is a synthetic organic compound featuring a fused bicyclic core (cyclopenta[c]chromene) with a ketone group at position 4 and a (3-chlorophenoxy)acetate ester substituent at position 5. The 3-chlorophenoxy group introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C20H15ClO5

Molecular Weight

370.8 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(3-chlorophenoxy)acetate

InChI

InChI=1S/C20H15ClO5/c21-12-3-1-4-13(9-12)24-11-19(22)25-14-7-8-16-15-5-2-6-17(15)20(23)26-18(16)10-14/h1,3-4,7-10H,2,5-6,11H2

InChI Key

YAMKJIYNNCLLFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde and a diketone under acidic conditions.

    Fusing the Cyclopentane Ring: The cyclopentane ring is introduced through a Diels-Alder reaction, where a diene and a dienophile react to form the fused ring system.

    Introduction of the Acetate Group: The acetate group is attached via esterification, where the chromen derivative reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Attachment of the Chlorophenoxy Moiety: The final step involves the nucleophilic substitution reaction where the acetate derivative reacts with 3-chlorophenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in acetone or dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Diversity in Substituents

The core cyclopenta[c]chromene structure is shared among several derivatives, with variations occurring at the ester substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound: 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate C20H15ClO5 370.78 (3-Chlorophenoxy)acetate Electron-withdrawing Cl at meta position; moderate steric bulk
8-Chloro-4-oxo-...-yl ({[(tert-butoxy)carbonyl]amino})(phenyl)acetate C27H25ClN2O6 509.95 tert-Butoxycarbonylamino, phenyl, 8-Cl Bulky tert-butyl group; potential hydrogen-bonding via NH
4-Oxo-...-diyl diacetate C16H14O6 302.28 Diacetate at positions 6 and 7 Increased polarity; dual ester groups enhance hydrophilicity
4-Oxo-...-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate C24H23BrO5 471.34 4-Bromo-2-isopropyl-5-methylphenoxy Steric hindrance from isopropyl and methyl groups; bromine adds lipophilicity
4-Oxo-...-yl (2,5-dichlorophenoxy)acetate C20H14Cl2O5 405.23 2,5-Dichlorophenoxy Dual Cl substituents; enhanced electron-withdrawing effects
Ethyl ((4-oxo-...-yl)oxy)(phenyl)acetate C22H20O5 364.39 Ethyl ester, phenyloxyacetate Ethyl group may improve solubility; phenyl enhances π-π interactions

Crystallographic and Conformational Insights

  • Hydrogen Bonding and Crystal Packing : The compound in (a structurally related indole derivative) forms N–H···O hydrogen-bonded dimers, a pattern common in cyclopenta[c]chromene analogs. Such interactions are critical for stabilizing crystal lattices and may influence bioavailability .
  • Dihedral Angles : In , the dihedral angles between the aromatic ring and the cyclopenta system range from 49.00° to 81.91°, indicating conformational flexibility. Substituents like chlorine or bulky groups (e.g., tert-butyl in ) could restrict rotation, altering molecular recognition properties.

Hypothetical Property Trends (Based on Substituents)

  • Solubility : Diacetate derivatives () are likely more water-soluble than halogenated analogs ().
  • Melting Points : Bulky substituents (e.g., isopropyl in ) may lower melting points due to disrupted crystal packing.
  • Bioactivity: The 3-chlorophenoxy group in the target compound could enhance binding to hydrophobic enzyme pockets compared to non-halogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.